tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate
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Overview
Description
tert-Butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of the synthesis can be around 59.5% .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory-scale synthesis methods can be scaled up with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Condensation Reactions: These reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives.
Scientific Research Applications
tert-Butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives.
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate is not well-documented. as a pyrazole derivative, it may interact with various molecular targets and pathways in biological systems. The specific interactions and pathways would depend on the structure and functional groups present in the compound.
Comparison with Similar Compounds
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- N-(3,5-di-tert-Butyl-1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
Uniqueness: tert-Butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate is unique due to the presence of the iodine atom, which can be a site for further functionalization.
Properties
Molecular Formula |
C9H14IN3O2 |
---|---|
Molecular Weight |
323.13 g/mol |
IUPAC Name |
tert-butyl N-(5-iodo-2-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C9H14IN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H,11,14) |
InChI Key |
MSYVGQZIQDLQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C)I |
Origin of Product |
United States |
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